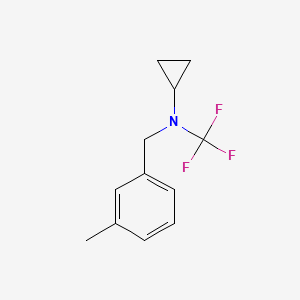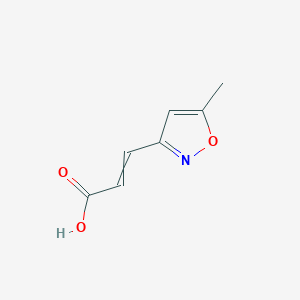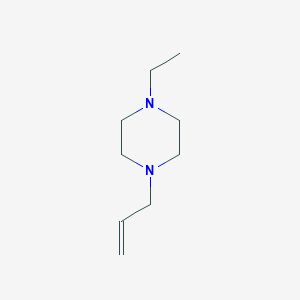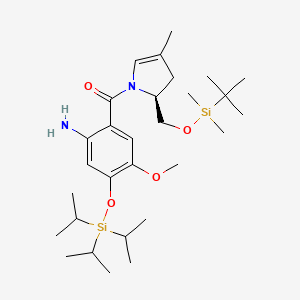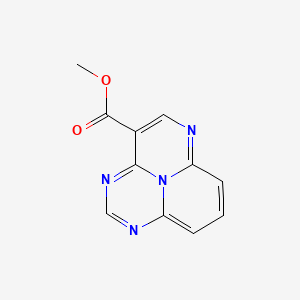
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, methyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is a complex organic compound known for its unique structure and diverse applications. This compound is characterized by its multiple nitrogen atoms and ester functional group, which contribute to its reactivity and versatility in various chemical processes .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions to form the tetraazaphenalene core, followed by esterification to introduce the methyl ester group .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of advanced catalysts and reaction conditions to facilitate the cyclization and esterification processes efficiently .
Analyse Des Réactions Chimiques
Types of Reactions
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under controlled conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted tetraazaphenalene derivatives .
Applications De Recherche Scientifique
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester has numerous applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Research into its potential therapeutic applications is ongoing, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester involves its interaction with various molecular targets. The nitrogen atoms in the tetraazaphenalene ring can form hydrogen bonds and coordinate with metal ions, influencing biochemical pathways and catalytic processes. The ester group can undergo hydrolysis, releasing the corresponding carboxylic acid and alcohol, which can further participate in biological and chemical reactions .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester.
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid, 2-methyl-, ethyl ester: Contains additional methyl and ethyl groups, leading to different chemical properties.
Uniqueness
1,3,6,9b-Tetraazaphenalene-4-carboxylic acid methyl ester is unique due to its specific ester group and the arrangement of nitrogen atoms in the tetraazaphenalene ring. This unique structure imparts distinct reactivity and interaction capabilities, making it valuable in various scientific and industrial applications .
Propriétés
Numéro CAS |
37550-69-9 |
|---|---|
Formule moléculaire |
C11H8N4O2 |
Poids moléculaire |
228.21 g/mol |
Nom IUPAC |
methyl 2,4,8,13-tetrazatricyclo[7.3.1.05,13]trideca-1(12),2,4,6,8,10-hexaene-6-carboxylate |
InChI |
InChI=1S/C11H8N4O2/c1-17-11(16)7-5-12-8-3-2-4-9-13-6-14-10(7)15(8)9/h2-6H,1H3 |
Clé InChI |
NCJGITJMRDMFLM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=CN=C2C=CC=C3N2C1=NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


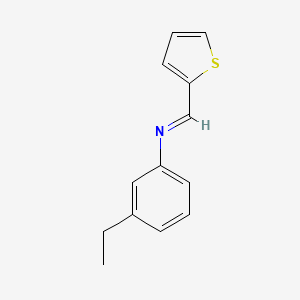
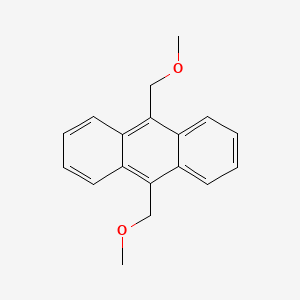
![8-(Chloromethyl)-2-ethyl-2-azaspiro[4.5]decane](/img/structure/B13962668.png)

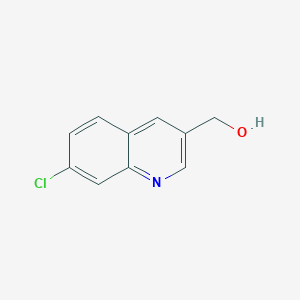
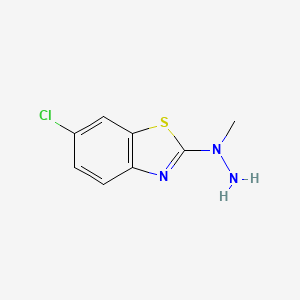
![[1,4]Dioxino[2,3-f][1,3]benzothiazole](/img/structure/B13962696.png)

